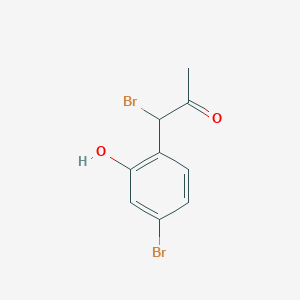
1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9Br2O2 It is a brominated derivative of hydroxyphenylpropanone, characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-hydroxyphenyl)propan-2-one. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of brominated phenyl ketones or aldehydes.
Reduction: Formation of brominated phenyl alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atoms and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Bromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxyphenyl)propan-1-one
- 1-(4-Hydroxyphenyl)propan-1-one
Uniqueness
The specific arrangement of these functional groups allows for selective reactions and interactions, making it valuable in various research and industrial contexts .
Eigenschaften
Molekularformel |
C9H8Br2O2 |
|---|---|
Molekulargewicht |
307.97 g/mol |
IUPAC-Name |
1-bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Br2O2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-4,9,13H,1H3 |
InChI-Schlüssel |
NJPYFPBVKPOGKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


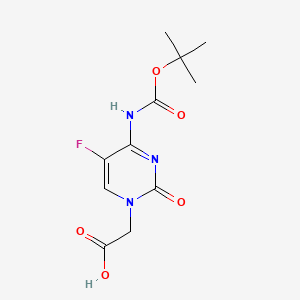
![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)
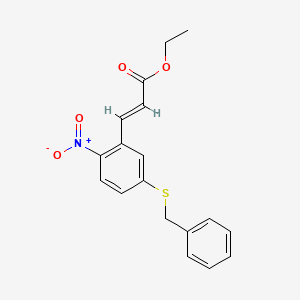

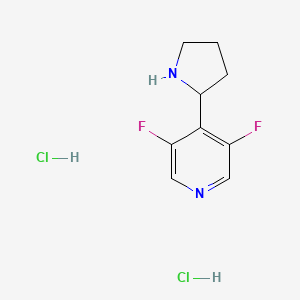
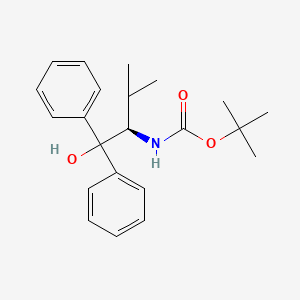



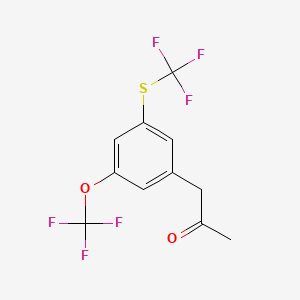
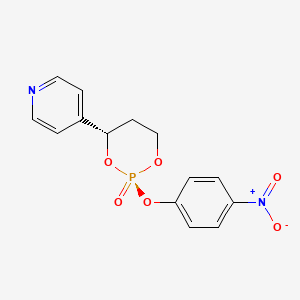
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
